molecular formula C13H12N4OS B2933551 7-(3,4-dimethylphenyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 2034512-44-0

7-(3,4-dimethylphenyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No. B2933551
M. Wt: 272.33
InChI Key: FUGBYMJWAFEORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-(3,4-dimethylphenyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one” belongs to the class of [1,2,4]triazolo[4,3-a]pyrazines . These compounds are known to exhibit various properties and have been used in the synthesis of different types of materials .

Scientific Research Applications

Antiviral and Anticancer Activities

A study highlighted the synthesis of a series of derivatives starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, showing that structural variations on the phenyl moiety could tune biological properties towards antiviral or antitumoral activity. Mode-of-action studies revealed that the antitumoral activity was due to inhibition of tubulin polymerization, suggesting a potential application in cancer treatment (Parameshwara Chary Jilloju et al., 2021).

Antibacterial and Antifungal Activities

Another research effort synthesized new derivatives and assessed them for antibacterial and anticancer activities. The study found that some compounds demonstrated excellent antibacterial activity against various pathogens, while others exhibited potent cytotoxicity against cancer cell lines, indicating their potential as pharmaceutical agents (N. Mallisetty et al., 2022).

Novel Synthesis Methods

Research on novel synthesis methods for related compounds has also been conducted, offering convenient and effective schemes for producing derivatives with a wide chemical diversity. These methods allow for the introduction of practically any substituent, expanding the potential applications of these compounds in pharmaceutical development (K. Y. Kulikovska et al., 2014).

Quantitative Determination for Pharmaceutical Applications

A study focused on developing a quantification method for a similar substance using nonaqueous potentiometric titration. The validation of this method confirmed its linearity, accuracy, and precision, essential for its application as a potential pharmaceutical agent (K. Netosova et al., 2021).

Synthesis and Activity Relationship Studies

Research into the synthesis of derivatives and their structure-activity relationships has led to the discovery of compounds with significant antimicrobial and antitumor activities. These studies are crucial for understanding how structural changes can enhance or diminish the biological activity of these compounds, guiding the development of more effective therapeutic agents (E. M. Flefel et al., 2018).

properties

IUPAC Name

7-(3,4-dimethylphenyl)-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-8-3-4-10(7-9(8)2)16-5-6-17-11(12(16)18)14-15-13(17)19/h3-7H,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGBYMJWAFEORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN3C(=NNC3=S)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3,4-dimethylphenyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.